Cas no 1806978-02-8 (Methyl 2-chloro-6-cyano-3-(difluoromethyl)pyridine-5-acetate)

Methyl 2-chloro-6-cyano-3-(difluoromethyl)pyridine-5-acetate Chemical and Physical Properties
Names and Identifiers
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- Methyl 2-chloro-6-cyano-3-(difluoromethyl)pyridine-5-acetate
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- Inchi: 1S/C10H7ClF2N2O2/c1-17-8(16)3-5-2-6(10(12)13)9(11)15-7(5)4-14/h2,10H,3H2,1H3
- InChI Key: UMJALOITEGYYAV-UHFFFAOYSA-N
- SMILES: ClC1=C(C(F)F)C=C(C(C#N)=N1)CC(=O)OC
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 17
- Rotatable Bond Count: 4
- Complexity: 332
- XLogP3: 2.3
- Topological Polar Surface Area: 63
Methyl 2-chloro-6-cyano-3-(difluoromethyl)pyridine-5-acetate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029054487-250mg |
Methyl 2-chloro-6-cyano-3-(difluoromethyl)pyridine-5-acetate |
1806978-02-8 | 97% | 250mg |
$969.60 | 2022-03-31 | |
Alichem | A029054487-1g |
Methyl 2-chloro-6-cyano-3-(difluoromethyl)pyridine-5-acetate |
1806978-02-8 | 97% | 1g |
$3,009.80 | 2022-03-31 | |
Alichem | A029054487-500mg |
Methyl 2-chloro-6-cyano-3-(difluoromethyl)pyridine-5-acetate |
1806978-02-8 | 97% | 500mg |
$1,597.40 | 2022-03-31 |
Methyl 2-chloro-6-cyano-3-(difluoromethyl)pyridine-5-acetate Related Literature
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1. Synthesis and modification of monodisperse silica microspheres for UPLC separation of C60 and C70†Bing Yu,Hailin Cong,Lei Xue,Chao Tian,Xiaodan Xu,Qiaohong Peng,Shujing Yang Anal. Methods, 2016,8, 919-924
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Jia-Hao Wu,Wen-Chang Chen,Guey-Sheng Liou Polym. Chem., 2016,7, 1569-1576
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Xiufang Ma,Keju Sun,Yongjun Xu,Federico Calle-Vallejo Chem. Sci., 2020,11, 4119-4124
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Ben Bardsley,Marco S. Smith,Bob H. Gibbon Org. Biomol. Chem., 2010,8, 1876-1880
Additional information on Methyl 2-chloro-6-cyano-3-(difluoromethyl)pyridine-5-acetate
Methyl 2-chloro-6-cyano-3-(difluoromethyl)pyridine-5-acetate (CAS No. 1806978-02-8): A Key Intermediate in Modern Pharmaceutical Synthesis
Methyl 2-chloro-6-cyano-3-(difluoromethyl)pyridine-5-acetate, identified by its CAS number 1806978-02-8, represents a significant compound in the realm of pharmaceutical chemistry. This pyridine derivative is characterized by its unique structural motifs, including a chloro substituent, a cyano group, and a difluoromethyl moiety, which collectively contribute to its versatility as an intermediate in drug development.
The compound's molecular framework is highly conducive to further functionalization, making it a valuable building block for synthesizing more complex pharmaceutical agents. The presence of the acetoate ester group at the 5-position of the pyridine ring not only enhances its reactivity but also allows for diverse chemical transformations, such as hydrolysis or transesterification, which are pivotal in medicinal chemistry.
In recent years, the demand for novel heterocyclic compounds with enhanced pharmacological properties has surged. Methyl 2-chloro-6-cyano-3-(difluoromethyl)pyridine-5-acetate has emerged as a compound of interest due to its potential applications in the development of small-molecule inhibitors targeting various biological pathways. Specifically, its structural features align well with the design of kinase inhibitors, which are widely used in oncology and inflammatory diseases.
One of the most compelling aspects of this compound is its role in the synthesis of targeted therapies. Researchers have leveraged its reactivity to develop molecules that exhibit high selectivity for specific disease-related targets. For instance, derivatives of Methyl 2-chloro-6-cyano-3-(difluoromethyl)pyridine-5-acetate have been explored as potential inhibitors of tyrosine kinases, which play a crucial role in cancer cell proliferation and survival. The incorporation of the difluoromethyl group has been particularly noted for its ability to improve metabolic stability and binding affinity, key factors in drug efficacy.
The cyano group in Methyl 2-chloro-6-cyano-3-(difluoromethyl)pyridine-5-acetate also contributes to its synthetic utility. It can serve as a handle for further derivatization through reactions such as reduction to an amine or condensation with carbonyl compounds. This flexibility has enabled chemists to generate a diverse array of analogs with tailored properties, facilitating high-throughput screening and optimization efforts.
The chloro substituent on the pyridine ring further enhances the compound's synthetic potential. It can undergo nucleophilic substitution reactions, allowing for the introduction of various functional groups at this position. This property has been exploited in the synthesis of bioisosteres and other pharmacophores that mimic the natural substrates of biological targets.
Recent advancements in computational chemistry have also highlighted Methyl 2-chloro-6-cyano-3-(difluoromethyl)pyridine-5-acetate as a promising scaffold for drug discovery. Molecular modeling studies have demonstrated that modifications at specific positions within this molecule can significantly alter its binding interactions with biological targets. These insights have guided experimental efforts toward designing more potent and selective drug candidates.
The acetoate ester group at the 5-position provides another layer of complexity and utility. It can be easily converted into other functional groups, such as carboxylic acids or amides, through hydrolysis or amidation reactions. This adaptability has made Methyl 2-chloro-6-cyano-3-(difluoromethyl)pyridine-5-acetate a preferred intermediate in multi-step synthetic routes where regioselective modifications are required.
In conclusion, Methyl 2-chloro-6-cyano-3-(difluoromethyl)pyridine-5-acetate (CAS No. 1806978-02-8) is a multifaceted compound with broad applications in pharmaceutical synthesis. Its unique structural features and reactivity make it an invaluable tool for medicinal chemists seeking to develop novel therapeutic agents. As research continues to uncover new biological targets and synthetic methodologies, this compound is poised to play an increasingly important role in drug discovery and development.
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